molecular formula C26H24BrNO5 B14991621 4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid

4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid

Cat. No.: B14991621
M. Wt: 510.4 g/mol
InChI Key: FNBFFVLFPHZTGP-UHFFFAOYSA-N
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Description

4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid is a complex organic compound that features a bromophenyl group, diethoxy groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid typically involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Introduction of the Bromophenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid reacts with the isoquinoline core in the presence of a palladium catalyst.

    Addition of Diethoxy Groups: The diethoxy groups can be introduced through an alkylation reaction using ethyl iodide and a base.

    Formation of the Benzoic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a benzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the diethoxy groups can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Similar in structure but lacks the isoquinoline and diethoxy groups.

    4-(4-Bromophenoxy)benzoic Acid: Similar in having a bromophenyl group but differs in the overall structure.

Uniqueness

4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H24BrNO5

Molecular Weight

510.4 g/mol

IUPAC Name

4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoic acid

InChI

InChI=1S/C26H24BrNO5/c1-3-32-22-13-18-14-24(29)28(20-11-7-17(8-12-20)26(30)31)25(16-5-9-19(27)10-6-16)21(18)15-23(22)33-4-2/h5-13,15,25H,3-4,14H2,1-2H3,(H,30,31)

InChI Key

FNBFFVLFPHZTGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br)OCC

Origin of Product

United States

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